

# Spectroscopic Profile of Ethyl 3-aminocrotonate: A Technical Guide

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## Compound of Interest

Compound Name: *Ethyl 3-aminocrotonate*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 3-aminocrotonate**, a key intermediate in the synthesis of various pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

## Spectroscopic Data Summary

The structural elucidation of **Ethyl 3-aminocrotonate** is supported by a combination of spectroscopic techniques. The data presented in the following tables provide a quantitative summary of its key spectral features.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data of **Ethyl 3-aminocrotonate**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
1.15 - 1.25	t	3H	7.1	-OCH <sub>2</sub> CH <sub>3</sub>
1.89	s	3H	-	=C(CH <sub>3</sub> )-NH <sub>2</sub>
3.95 - 4.05	q	2H	7.1	-OCH <sub>2</sub> CH <sub>3</sub>
4.47	s	1H	-	=CH-
7.71 (broad s)	s	1H	-	-NH <sub>2</sub> (trans)
8.59 (broad s)	s	1H	-	-NH <sub>2</sub> (cis)

Table 2: <sup>13</sup>C NMR Spectroscopic Data of **Ethyl 3-aminocrotonate**

Chemical Shift ( $\delta$ , ppm)	Assignment
14.7	-OCH <sub>2</sub> CH <sub>3</sub>
19.1	=C(CH <sub>3</sub> )-NH <sub>2</sub>
57.8	-OCH <sub>2</sub> CH <sub>3</sub>
82.7	=CH-
160.2	C=CH-
169.8	C=O

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of **Ethyl 3-aminocrotonate** shows characteristic absorption bands confirming its structure.

Table 3: FT-IR Spectroscopic Data of **Ethyl 3-aminocrotonate**

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
3435, 3320	N-H stretching	Primary Amine (-NH <sub>2</sub> )
2980, 2935	C-H stretching	Alkyl (sp <sup>3</sup> )
1655	C=O stretching	Ester
1610	C=C stretching	Alkene
1560	N-H bending	Primary Amine (-NH <sub>2</sub> )
1265	C-O stretching	Ester

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data of **Ethyl 3-aminocrotonate**

m/z	Relative Intensity	Proposed Fragment
129	Moderate	[M] <sup>+</sup> (Molecular Ion)
84	High	[M - OC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
57	High	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> or [C <sub>3</sub> H <sub>5</sub> O] <sup>+</sup>
42	Moderate	[C <sub>2</sub> H <sub>4</sub> N] <sup>+</sup> or [C <sub>3</sub> H <sub>6</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

## NMR Spectroscopy

A solution of **Ethyl 3-aminocrotonate** (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl<sub>3</sub>, 0.5-0.7 mL) and transferred to a 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for <sup>1</sup>H and 100

MHz for  $^{13}\text{C}$ ). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

## FT-IR Spectroscopy

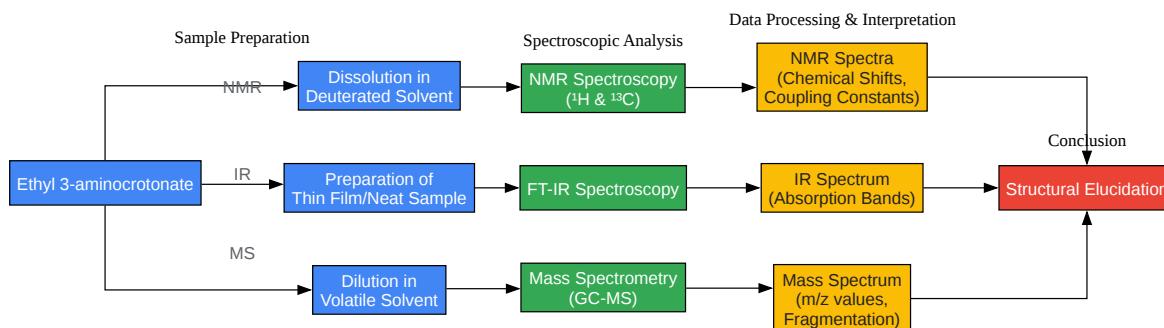
The FT-IR spectrum of neat **Ethyl 3-aminocrotonate**, which is a liquid or low melting solid, can be obtained by placing a thin film of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.<sup>[1]</sup> Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal. The spectrum is typically recorded in the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry

Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of **Ethyl 3-aminocrotonate** in a volatile organic solvent (e.g., methanol or ethyl acetate) is injected into the GC. The mass spectrometer is set to scan a mass range of, for example, m/z 40-200.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Ethyl 3-aminocrotonate**.

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## References

- 1. eng.uc.edu [eng.uc.edu]
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